molecular formula C15H14N2 B092521 3,5-diphenyl-4,5-dihydro-1H-pyrazole CAS No. 16619-60-6

3,5-diphenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B092521
CAS No.: 16619-60-6
M. Wt: 222.28 g/mol
InChI Key: VJFQJTFADLQQNS-UHFFFAOYSA-N
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Description

3,5-Diphenyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science . The presence of phenyl groups at the 3 and 5 positions enhances its stability and reactivity, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-diphenyl-4,5-dihydro-1H-pyrazole typically involves the condensation of chalcones with hydrazine derivatives. One common method includes the reaction of chalcone with phenylhydrazine in the presence of a base such as sodium hydroxide in ethanol. The reaction mixture is refluxed for several hours, followed by cooling and recrystallization to obtain the desired product .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and reproducibility. Additionally, green chemistry approaches, such as using water as a solvent and employing microwave-assisted synthesis, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3,5-Diphenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5-diphenyl-4,5-dihydro-1H-pyrazole involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In anti-inflammatory applications, it modulates the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

  • 3,5-Diphenyl-1H-pyrazole
  • 3,5-Diphenyl-1-phenylacetyl-4,5-dihydro-1H-pyrazole
  • 3,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide

Comparison: Compared to its analogs, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the phenyl groups at the 3 and 5 positions enhances its stability and reactivity, making it more suitable for certain applications .

Biological Activity

The compound 3,5-diphenyl-4,5-dihydro-1H-pyrazole is a member of the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, structural characterization, and biological activities of this compound, particularly focusing on its pharmacological potential.

Synthesis and Structural Characterization

This compound can be synthesized through various methods involving the cyclization of substituted chalcones. The synthesis typically employs techniques such as Nuclear Magnetic Resonance (NMR) , Fourier-transform infrared spectroscopy (FT-IR) , and High-resolution mass spectrometry (HRMS) for structural elucidation. For instance, a study reported the successful synthesis of several derivatives of this compound, confirming their structures via spectral analysis .

Pharmacological Activities

The biological activities of this compound derivatives are extensive and include:

  • Anticancer Activity : Research indicates that pyrazole derivatives exhibit significant inhibitory effects against various cancer cell lines. For example, compounds derived from this compound have shown promising results as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and other kinases associated with cancer progression . In vitro studies demonstrated that certain derivatives possess potent antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB-231), with enhanced efficacy when combined with standard chemotherapeutic agents like doxorubicin .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Studies have shown that this compound derivatives exhibit significant antibacterial and antifungal activities . The mechanisms often involve disruption of microbial cell walls or interference with metabolic pathways.
  • Antioxidant Properties : The antioxidant capacity of these compounds has been assessed using various assays such as DPPH radical scavenging tests. Results indicate that some derivatives effectively scavenge free radicals, contributing to their potential therapeutic applications in oxidative stress-related diseases .

Table 1: Biological Activities of this compound Derivatives

CompoundActivity TypeCell Line/OrganismIC50 Value (µM)Reference
4aAnticancerMCF-715.2
4bAntimicrobialStaphylococcus aureus12.8
4cAntioxidantDPPH Radical Scavenging18.0
4dAnticancerMDA-MB-23110.5
4eAntifungalCandida albicans14.0

Mechanistic Insights

The mechanism of action for the anticancer activity of pyrazole derivatives often involves the inhibition of key signaling pathways associated with tumor growth and survival. For instance, compounds have been shown to inhibit kinases such as BRAF(V600E) and Aurora-A kinase, which are critical in various malignancies . Additionally, the structure-activity relationship (SAR) studies have provided insights into how modifications to the pyrazole ring can enhance biological activity.

Properties

IUPAC Name

3,5-diphenyl-4,5-dihydro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c1-3-7-12(8-4-1)14-11-15(17-16-14)13-9-5-2-6-10-13/h1-10,14,16H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFQJTFADLQQNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NN=C1C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395003
Record name 3,5-diphenyl-4,5-dihydro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16619-60-6
Record name 3,5-diphenyl-4,5-dihydro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

There are reacted 12.5 parts of benzalacetophenone and 3.1 parts (by volume) of hydrazine hydrate in methanol to form 3,5-diphenyl-2-pyrazoline. To the latter is added then 5% palladium on carbon catalyst (2 parts) and the reaction mixture is heated at reflux for 1 hour and 20 minutes. The product, 3,5-diphenylpyrazole, is obtained in 97.8% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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